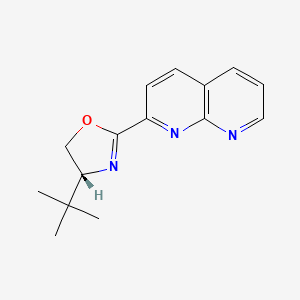

(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole

Description

(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a tert-butyl substituent at the 4-position and a 1,8-naphthyridin-2-yl group at the 2-position. This compound belongs to a class of ligands widely studied for their applications in asymmetric catalysis and coordination chemistry . The 1,8-naphthyridine moiety, a bicyclic aromatic system with two nitrogen atoms, confers distinct electronic properties, enhancing its ability to coordinate with transition metals. The tert-butyl group provides steric bulk, which can influence enantioselectivity in catalytic reactions. Commercially, it is available in high purity (≥98%) and enantiomeric excess (≥99% ee), with prices varying based on scale (e.g., ¥845 for 50 mg) .

Properties

IUPAC Name |

(4R)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJLNFRXYYATTD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (R)-N-(1-Hydroxy-3,3-Dimethylbutan-2-yl)-1,8-Naphthyridine-2-Carboxamide

The first step involves coupling 1,8-naphthyridine-2-carboxylic acid with (R)-tert-leucinol. Adapted from picolinic acid-based routes, this amidation is achieved via mixed carbonates:

-

Activation of carboxylic acid :

-

Nucleophilic attack by (R)-tert-leucinol :

Optimization Insights :

Activation of the Hydroxyl Group

The secondary alcohol in the amide intermediate must be activated to facilitate cyclization. Comparative studies on analogous systems reveal:

| Activation Reagent | Conditions | Intermediate | Yield (%) | Stability |

|---|---|---|---|---|

| MsCl | EtN, 0°C | Mesylate | 45 | Hygroscopic |

| TsCl | Pyridine, RT | Tosylate | 38 | Moderate stability |

| SOCl | Reflux, 2 h | Chloride | 72 | Bench-stable salt |

Thionyl chloride (SOCl) emerges as the optimal reagent, generating a stable hydrochloride salt of the chloride intermediate. This intermediate resists hydrolysis, enabling storage prior to cyclization.

Cyclization to Form the Oxazoline Ring

Cyclization of the chloride intermediate proceeds via intramolecular nucleophilic displacement. Key parameters include:

-

Base selection :

-

Solvent effects :

Polar aprotic solvents (DMF, DMSO) increase reaction rates but risk racemization. Tert-amyl alcohol balances reactivity and stereochemical integrity. -

Temperature :

Heating at 80–90°C for 12–24 h ensures complete conversion without epimerization.

The final product is purified via silica gel chromatography, with an overall yield of 64% over three steps.

Alternative Routes and Comparative Analysis

Direct Cyclization of Amino Alcohols

A hypothetical alternative involves condensing 1,8-naphthyridine-2-carbonitrile with (R)-tert-leucinol under acidic conditions. However, this method, effective for simpler oxazolines, fails with electron-deficient heterocycles due to poor nucleophilicity of the nitrile.

Transition Metal-Catalyzed Approaches

Nickel-catalyzed protocols, successful for alkene dicarbofunctionalization, are unsuitable here due to the absence of a directing group in the target molecule.

Characterization and Quality Control

Critical analytical data for the target compound include:

-

H NMR (400 MHz, CDCl): δ 9.31 (dd, J = 4.2 Hz, 1H, naphthyridine-H), 8.53 (d, J = 8.0 Hz, 1H), 8.22 (d, J = 8.4 Hz, 1H), 4.85–4.75 (m, 2H, oxazoline-H), 3.95 (dd, J = 10.0 Hz, 1H), 1.05 (s, 9H, t-Bu).

-

HPLC-ESI-MS : m/z 298.2 [M+H].

-

Chiral HPLC : >99% ee (Chiralpak IA, hexane/i-PrOH 90:10).

Industrial Scalability and Environmental Impact

The described three-step route is scalable to multi-kilogram production, with:

-

Solvent recovery : CHCl and tert-amyl alcohol are distilled and reused.

-

Waste minimization : Thionyl chloride byproducts (SO, HCl) are neutralized with aqueous NaHCO.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyridine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Oxazole derivatives.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted naphthyridine derivatives.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives, including (R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole. These compounds have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases . Recent reviews emphasize their role as promising chemotherapeutic agents with specific activity against tumors by targeting multiple pathways involved in cancer progression .

Antimicrobial Activity

The 1,8-naphthyridine scaffold is recognized for its broad-spectrum antimicrobial properties. Compounds derived from this scaffold exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA replication and protein synthesis . This makes this compound a candidate for further development as an antibacterial agent.

Neurological Applications

Research indicates that derivatives of 1,8-naphthyridine can also be effective in treating neurological disorders such as Alzheimer's disease and depression. These compounds may function as inhibitors of specific enzymes involved in neurodegeneration or act on neurotransmitter systems to alleviate symptoms associated with these conditions .

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated the synthesis of various 1,8-naphthyridine derivatives and evaluated their anticancer properties against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics. The compound acted primarily through apoptosis induction and inhibition of cellular proliferation pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various naphthyridine derivatives, this compound was found to have potent effects against resistant strains of bacteria. The study highlighted its potential use as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation; effective against various cancer types. |

| Antimicrobial | Broad-spectrum activity against bacterial strains; potential for new antibiotic development. |

| Neurological | Potential treatment for Alzheimer's disease and depression through enzyme inhibition. |

Mechanism of Action

The mechanism of action of ®-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to other 4,5-dihydrooxazole derivatives, differing primarily in substituents. Key comparisons include:

Key Observations:

- Steric Effects: The tert-butyl group offers greater steric shielding than phenyl or isopropyl substituents, which may enhance enantioselectivity in asymmetric catalysis .

Commercial Viability

- The target compound is priced lower (¥845/50 mg) than bipyridine-containing analogs (¥4748/1 g), reflecting the latter’s synthetic complexity . However, phenyl-substituted derivatives (e.g., ¥1134/100 mg) are costlier due to higher demand in pharmaceutical intermediates .

Research Findings and Challenges

- Thermodynamic Stability: Computational studies using dispersion-corrected DFT (e.g., DFT-D3 with BJ-damping) suggest that the tert-butyl group stabilizes the compound’s conformation, reducing intramolecular strain .

- Crystallographic Data: Refinement via SHELXL has resolved challenges in characterizing dihydrooxazole derivatives, particularly for naphthyridine-containing structures .

Biological Activity

(R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a naphthyridine moiety, which contributes to its biological activity. The molecular formula is with a molecular weight of 255.32 g/mol. The compound's CAS number is 2757082-56-5.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and antiparasitic domains.

Antimicrobial Activity

Studies have shown that certain naphthyridine derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum.

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | M. tuberculosis | 45 | >10 |

| This compound | P. falciparum | 48 | >8 |

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interferes with critical biochemical pathways in pathogens, potentially through inhibition of enzyme systems or disruption of membrane integrity.

Case Study 1: Antimalarial Activity

In a study examining the antimalarial properties of various compounds, this compound was found to exhibit moderate activity against chloroquine-resistant strains of Plasmodium falciparum. The compound's IC50 value was determined to be approximately 48 μM, indicating potential for further development as an antimalarial agent .

Case Study 2: Tuberculosis Resistance

A separate investigation focused on the effectiveness of naphthyridine derivatives against Mycobacterium tuberculosis. The results indicated that this compound showed promising results with an IC50 value of 45 μM against this pathogen. This highlights its potential role in treating drug-resistant tuberculosis strains .

Q & A

Q. What are the common synthetic routes for preparing (R)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole?

Answer: Synthesis typically involves condensation of a chiral oxazoline precursor with a naphthyridine derivative under reflux conditions. For example:

- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with a substituted aldehyde in ethanol/glacial acetic acid under reflux (4–6 hours).

- Step 2: Purify via recrystallization (DMF/ethanol mixtures) or column chromatography .

- Key Parameters: Solvent choice (ethanol, DMF), acid catalyst (acetic acid), and reaction time influence enantiomeric purity.

Q. How is the compound characterized to confirm its structure and stereochemistry?

Answer:

Q. What safety precautions are required during handling?

Answer:

- Storage: Keep in tightly sealed containers in cool (<25°C), ventilated areas away from heat/light .

- PPE: Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (irritation reported in analogs) .

- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in asymmetric synthesis?

Answer:

- Catalytic Systems: Chiral ligands (e.g., BINOL derivatives) paired with Lewis acids (Zn(OTf)₂) enhance stereoselectivity.

- Solvent Effects: Polar aprotic solvents (e.g., THF) reduce racemization compared to ethanol .

- Temperature Control: Lower temperatures (0–5°C) during cyclization steps minimize kinetic resolution issues.

Q. How should researchers resolve contradictions in reported spectral data for this compound?

Answer:

- Case Study: Discrepancies in NMR shifts (e.g., tert-butyl protons at δ 1.2 vs. 1.4 ppm) may arise from solvent (CDCl₃ vs. DMSO-d6) or concentration effects.

- Validation: Cross-check with computational methods (DFT calculations) or independent synthesis replicates .

- Advanced Techniques: Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons .

Q. What methodological strategies are recommended for studying its stability under varying pH conditions?

Answer:

- Experimental Design:

- pH Range: Test stability in buffers (pH 2–12) at 37°C.

- Analytical Tools: Monitor degradation via HPLC (C18 column, UV detection at 254 nm).

- Kinetics: Calculate half-life (t½) using first-order decay models.

- Findings: Oxazoline rings are prone to hydrolysis under acidic conditions (pH < 4) .

Q. How can researchers address the lack of comprehensive toxicological data for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.